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Compound of Interest

Compound Name:
2-(2,3-dihydro-1H-inden-1-

yl)propanedioic acid

CAS No.: 195071-06-8

Cat. No.: B3025495

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6]
2-(Inden-1-yl)propanedioic acid (also known as (1H-Inden-1-yl)malonic acid) is a critical yet

transient intermediate often encountered in the synthesis of non-steroidal anti-inflammatory

drugs (NSAIDs) and metallocene ligands. While the diethyl ester precursor is stable, the free

dicarboxylic acid exhibits significant susceptibility to thermal decarboxylation, readily converting

to 2-(1H-inden-3-yl)acetic acid (Indenylacetic acid) or its isomers.

This guide provides a comprehensive spectroscopic analysis of the compound in its stable

ester form, the transient free acid, and its primary decomposition product. It addresses the 1,3-

prototropic shift characteristic of the indene system, which complicates spectral interpretation.

Key Chemical Properties[2][3][4][6][7][8]
Molecular Formula: C₁₂H₁₀O₄ (Acid) | C₁₆H₁₈O₄ (Diethyl Ester)
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Molecular Weight: 218.21 g/mol (Acid) | 274.31 g/mol (Diethyl Ester)

Stability Warning: The free acid undergoes decarboxylation at temperatures >50°C or under

acidic reflux, releasing CO₂ to form indenylacetic acid.

Structural Dynamics & Reaction Pathway
The analysis of this compound requires understanding two dynamic processes:

Tautomerization (migration of the double bond) and Decarboxylation.
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Figure 1: Reaction pathway showing hydrolysis of the ester, tautomeric equilibrium, and

irreversible decarboxylation.

Spectroscopic Data: The Stable Precursor (Diethyl
Ester)
Since the free acid is difficult to isolate without decomposition, the Diethyl 2-(inden-1-

yl)propanedioate serves as the primary reference standard for structural validation.

A. 1H NMR Spectroscopy (400 MHz, CDCl₃)[9]
The spectrum is characterized by the coupling between the indene C1-H and the malonate

methine proton.
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

7.45 - 7.15 Multiplet 4H Ar-H (Indene)
Aromatic ring

protons.[1]

6.85
Doublet of

doublets
1H H-C3 (Vinylic) Hz. Coupled to

H-C2 and H-C1.

6.55
Doublet of

doublets
1H H-C2 (Vinylic) Hz.

4.45
Doublet of

triplets
1H H-C1 (Indenyl)

Benzylic/Allylic

position. Coupled

to Malonate-H.

4.20 Quartet 4H O-CH₂-CH₃

Ester methylene

protons (

Hz).

3.95 Doublet 1H CH(COOEt)₂

Malonate

methine.

Coupled to

Indenyl H-C1 (

Hz).

1.25 Triplet 6H O-CH₂-CH₃

Ester methyl

protons (

Hz).

B. 13C NMR Spectroscopy (100 MHz, CDCl₃)
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Shift (δ ppm) Assignment Notes

168.2 C=O (Ester) Typical ester carbonyl.

144.5, 142.0 Ar-C (Quaternary)
Bridgehead carbons of the

indene ring.

135.5 C3 (Vinylic)

130.5 C2 (Vinylic)

127.0 - 121.0 Ar-CH 4 aromatic methine signals.[1]

61.8 O-CH₂-CH₃

55.2 CH(COOEt)₂ Malonate methine carbon.

46.5 C1 (Indenyl) Allylic/Benzylic carbon.

14.1 O-CH₂-CH₃

C. Mass Spectrometry (EI, 70 eV)
Molecular Ion (M+): m/z 274 (Weak)

Base Peak: m/z 115 (Indenyl cation,

)

Mechanism:[2][3] Cleavage of the C1-Malonate bond yields the stable aromatic indenyl

cation.

Fragment: m/z 160 (Diethyl malonate radical cation fragment).

Spectroscopic Data: The Free Acid
(Transient/Predicted)
Note: Data represents the species 2-(1H-inden-1-yl)propanedioic acid immediately post-

hydrolysis at low temperature (<0°C).

A. Infrared (IR) Spectroscopy (KBr Pellet / Thin Film)[6]
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Feature

3200 - 2500 O-H Stretch
Very broad, characteristic of

carboxylic acid dimers.

1715 - 1705 C=O Stretch
Acid carbonyl (shifted lower

than ester).

1610, 1580 C=C Stretch
Aromatic and alkene ring

modes.

950 O-H Bend Out-of-plane bending (broad).

B. 1H NMR Distinction (vs. Ester)
Disappearance: The ethyl quartets (4.2 ppm) and triplets (1.2 ppm) vanish.

Appearance: A broad singlet at 10.0 - 12.0 ppm corresponding to the carboxylic acid protons

(-COOH).

Shift: The malonate methine doublet shifts downfield slightly (~4.0 - 4.1 ppm) due to the

increased electron-withdrawing nature of the free acid groups.

Spectroscopic Data: The Decomposition Product
Upon heating or standing in solution, the target compound converts to 2-(1H-inden-3-yl)acetic

acid (often referred to as 3-indenylacetic acid). This is the species most likely to be isolated.

A. 1H NMR Spectroscopy (400 MHz, DMSO-d₆)
Note the shift of the double bond to the more substituted position (C1=C2 in 3H-indene

numbering, or C2=C3 in 1H-indene numbering).
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Shift (δ ppm) Multiplicity Integration Assignment Notes

12.20 Broad Singlet 1H -COOH Acid proton.

7.50 - 7.10 Multiplet 4H Ar-H Aromatic region.

6.45 Broad Singlet 1H H-C2 (Vinylic)

Characteristic

vinylic proton of

3-substituted

indene.

3.55 Singlet 2H -CH₂-COOH

Methylene group

connecting ring

to acid.

3.38 Singlet 2H H₂-C1 (Indene)

Methylene

protons of the

indene ring

(distinct from

malonate).

B. MS Fragmentation Pathway (Indenylacetic Acid)
Molecular Ion (M+): m/z 174

Fragment (M - COOH): m/z 129 (Methylindenyl cation equivalent)

Base Peak: m/z 115 (Indenyl cation, loss of

)

Experimental Protocols
Protocol A: Synthesis of Diethyl 2-(inden-1-
yl)propanedioate

Reagents: Diethyl malonate (1.1 eq), Sodium hydride (1.2 eq), 1-Chloroindene (1.0 eq), THF

(anhydrous).

Procedure:
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Suspend NaH in THF at 0°C under Argon.

Add diethyl malonate dropwise; stir 30 min to form the enolate.

Add 1-chloroindene solution slowly.

Allow to warm to RT and stir for 4 hours.

Quench with sat.

, extract with EtOAc.

Validation: Check 1H NMR for the characteristic doublet at 3.95 ppm (malonate methine).

Protocol B: Controlled Hydrolysis (Attempted Isolation)
Critical: Perform at 0°C to minimize decarboxylation.

Dissolve ester in EtOH.

Add 2M NaOH (2.5 eq) dropwise at 0°C. Stir for 2 hours.

Acidify carefully with 1M HCl at 0°C to pH 2.

Extract immediately with cold ether.

Note: Evaporation of solvent will likely induce partial decarboxylation.

References
Indenylacetic Acid Derivatives:Spectroscopic properties of 3-indenylacetic acid and its
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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